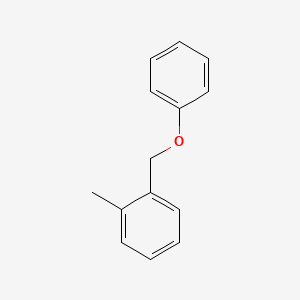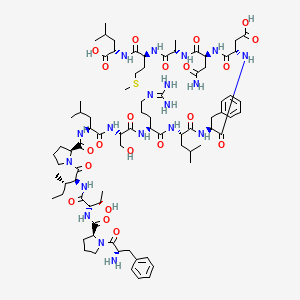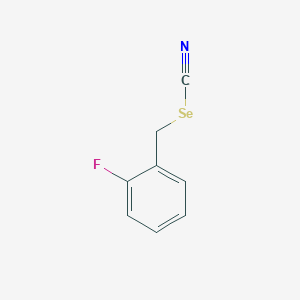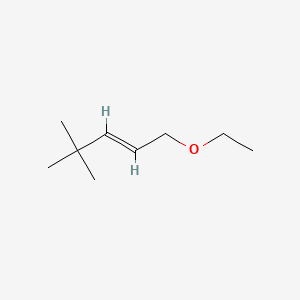![molecular formula C14H11N3O B14625594 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 54716-27-7](/img/structure/B14625594.png)
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at the 2-position and a phenyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-3-cyanopyridines with formamide under reflux conditions . Another approach includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, varying solvents, and catalysts to expedite the reaction process .
化学反应分析
Types of Reactions
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido[2,3-d]pyrimidines, and various substituted derivatives depending on the reagents and conditions used .
科学研究应用
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as biotin carboxylase, by forming hydrogen bonds and van der Waals interactions with the active site residues . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.
相似化合物的比较
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are known for their antimicrobial properties.
Uniqueness
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
54716-27-7 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
2-methyl-3-phenylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11N3O/c1-10-16-13-12(8-5-9-15-13)14(18)17(10)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI 键 |
SXXXSMSELZOAIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


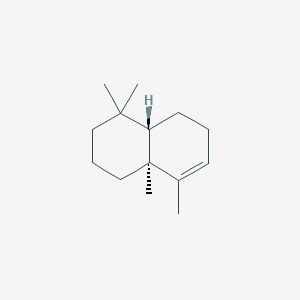
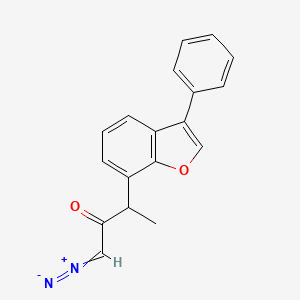
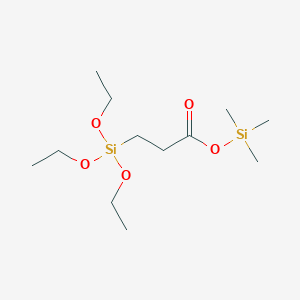
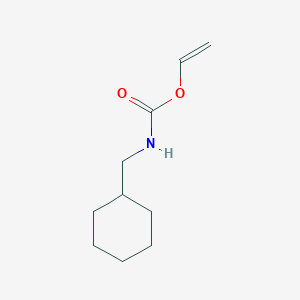
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
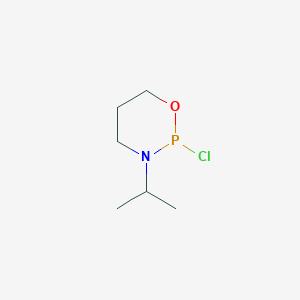
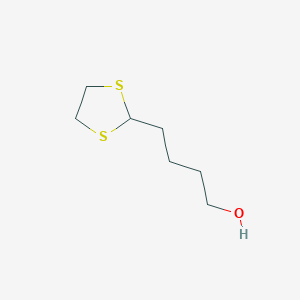
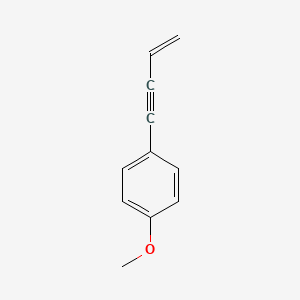
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
